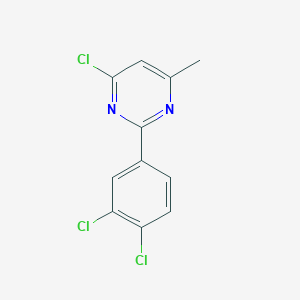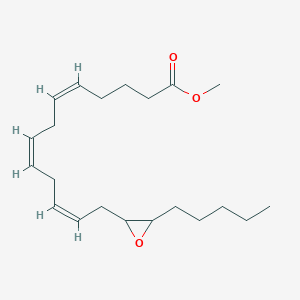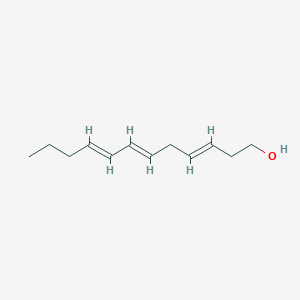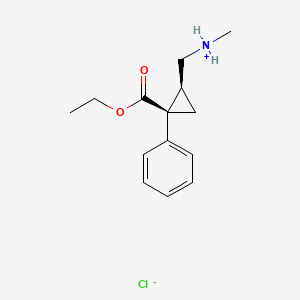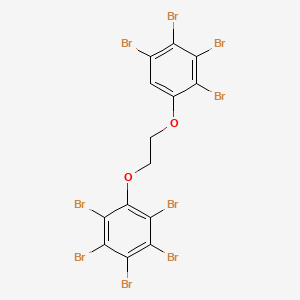
1-Pentabromophenoxy-2-tetrabromophenoxyethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pentabromophenoxy-2-tetrabromophenoxyethane is a brominated flame retardant. It is known for its high bromine content, which makes it effective in reducing the flammability of materials. This compound is used in various applications, including electronics, textiles, and construction materials, to enhance fire safety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Pentabromophenoxy-2-tetrabromophenoxyethane is synthesized through a multi-step bromination process. The starting material, phenoxyethane, undergoes successive bromination reactions to introduce bromine atoms at specific positions on the phenyl rings. The reaction conditions typically involve the use of bromine or bromine-containing reagents in the presence of a catalyst, such as iron or aluminum bromide .
Industrial Production Methods
Industrial production of this compound involves large-scale bromination reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as bromination, purification, and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Pentabromophenoxy-2-tetrabromophenoxyethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form brominated phenols and other oxidation products.
Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated derivatives.
Substitution: Halogen exchange reactions can occur, where bromine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often involve reagents like sodium iodide or chlorine gas.
Major Products
The major products formed from these reactions include brominated phenols, less brominated derivatives, and substituted phenoxyethanes .
Wissenschaftliche Forschungsanwendungen
1-Pentabromophenoxy-2-tetrabromophenoxyethane has several scientific research applications:
Chemistry: Used as a model compound to study the effects of bromination on chemical reactivity and stability.
Biology: Investigated for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Explored for its potential use in drug delivery systems due to its high bromine content and stability.
Industry: Widely used as a flame retardant in various materials to enhance fire safety.
Wirkmechanismus
The mechanism by which 1-Pentabromophenoxy-2-tetrabromophenoxyethane exerts its flame-retardant effects involves the release of bromine radicals during combustion. These radicals interfere with the free radical chain reactions that sustain the combustion process, effectively slowing down or stopping the fire. The molecular targets include the reactive intermediates in the combustion process, and the pathways involved are the radical chain reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Decabromodiphenyl ether (DBDPE): Another brominated flame retardant with similar applications.
Hexabromocyclododecane (HBCD): Used in polystyrene foam insulation and other materials.
Tetrabromobisphenol A (TBBPA): Commonly used in printed circuit boards and other electronic applications.
Uniqueness
1-Pentabromophenoxy-2-tetrabromophenoxyethane is unique due to its specific bromination pattern, which provides a balance between high bromine content and chemical stability. This makes it particularly effective in applications where both high flame retardancy and material integrity are required .
Eigenschaften
CAS-Nummer |
68299-26-3 |
|---|---|
Molekularformel |
C14H5Br9O2 |
Molekulargewicht |
924.3 g/mol |
IUPAC-Name |
1,2,3,4,5-pentabromo-6-[2-(2,3,4,5-tetrabromophenoxy)ethoxy]benzene |
InChI |
InChI=1S/C14H5Br9O2/c15-4-3-5(7(17)8(18)6(4)16)24-1-2-25-14-12(22)10(20)9(19)11(21)13(14)23/h3H,1-2H2 |
InChI-Schlüssel |
GFUDECFZQUUKCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)Br)OCCOC2=C(C(=C(C(=C2Br)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(Carboxymethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13782150.png)
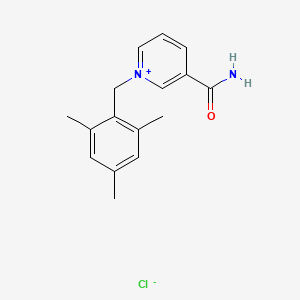
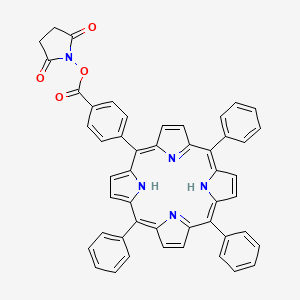

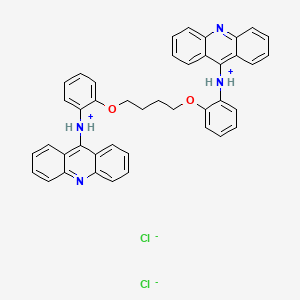
![2-{[2-{[(6-Aminohexanoyl)oxy]methyl}-2-(hydroxymethyl)butoxy]carbonyl}cyclohexanecarboxylic acid](/img/structure/B13782171.png)
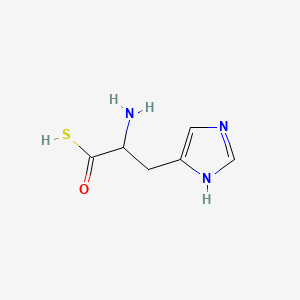
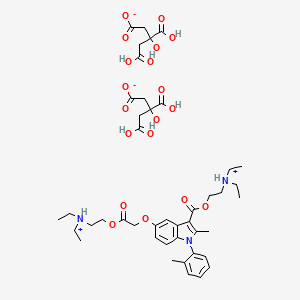
![[9-(2,5-dicarboxyphenyl)-6-(ethylamino)xanthen-3-ylidene]-ethylazanium;N,N-diethylethanamine;chloride](/img/structure/B13782182.png)
